molecular formula C5H3Cl2N3O B1590256 3-Amino-5,6-dichloropyrazine-2-carbaldehyde CAS No. 89167-48-6

3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Cat. No.: B1590256
CAS No.: 89167-48-6
M. Wt: 192 g/mol
InChI Key: FSCCNYNDDCDAJB-UHFFFAOYSA-N
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Description

3-Amino-5,6-dichloropyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C5H3Cl2N3O and its molecular weight is 192 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-5,6-dichloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-4(7)10-5(8)2(1-11)9-3/h1H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCCNYNDDCDAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(C(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538499
Record name 3-Amino-5,6-dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89167-48-6
Record name 3-Amino-5,6-dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-amino-5,6-dichloro-3-(methoxycarbonyl)pyrazine (also named methyl 3-amino-5,6-dichloropyrazinecarboxylate) may be prepared by a method described in J. Med. Chem. 10, 66 (1967), from 2-amino-3-carbomethoxypyrazine, reported in J. Am. Chem. Soc. 67, 1711 (1945), which in turn is prepared from lumazine whose preparation from readily available materials is reported in J. Am. Chem. Soc. 67, 802 (1945).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5,6-dichloropyrazine-2-carbaldehyde
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3-Amino-5,6-dichloropyrazine-2-carbaldehyde
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3-Amino-5,6-dichloropyrazine-2-carbaldehyde
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3-Amino-5,6-dichloropyrazine-2-carbaldehyde
Reactant of Route 5
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Reactant of Route 6
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